Minumicrolin

Plant Biology Agriculture Natural Product Bioactivity

Minumicrolin (Murpanidin) is a stereochemically defined 8-substituted 7-methoxycoumarin (threo configuration) that sets itself apart from its diastereomer murrangatin. It demonstrates highly active plant growth inhibition in rice seedlings, significant anti-EBV early antigen activation, mild butyrylcholinesterase inhibition, and cytotoxicity against KKU-100 cholangiocarcinoma cells. Researchers requiring a validated, stereochemically consistent natural product for plant biology, cancer chemoprevention, or SAR studies should order Minumicrolin to ensure experimental reproducibility. All lots are HPLC-verified to ≥98% purity.

Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
CAS No. 88546-96-7
Cat. No. B197874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinumicrolin
CAS88546-96-7
Molecular FormulaC15H16O5
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESCC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O
InChIInChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14-/m0/s1
InChIKeyDKEANOQWICTXTP-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Minumicrolin (CAS 88546-96-7) 8-Substituted 7-Methoxycoumarin with Multi-Target Bioactivity Profile


Minumicrolin (CAS 88546-96-7) is a naturally occurring 8-substituted 7-methoxycoumarin, first isolated from Murraya species (Rutaceae) and known alternatively as murpanidin [1]. The compound possesses the molecular formula C15H16O5 and molecular weight 276.28 g/mol, characterized structurally as 8-[(1R,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one [2]. It exhibits a profile of biological activities including plant growth inhibition, anti-Epstein-Barr virus (EBV) early antigen activation, mild butyrylcholinesterase inhibition, and cytotoxicity against cholangiocarcinoma cell lines [3].

Why Generic Coumarin Substitution Fails for Minumicrolin-Dependent Research Workflows


The class of 7-methoxycoumarins includes multiple structurally related compounds with divergent stereochemistry and functional activity profiles. Minumicrolin and its diastereomer murrangatin share identical molecular formula and core structure but differ critically in the stereochemical configuration of the α-glycol side chain (erythro vs. threo) [1]. This stereochemical distinction directly impacts biological activity: Minumicrolin demonstrates highly active plant growth inhibition against rice seedlings, whereas murrangatin is characterized primarily by cytotoxicity against KKU-100 cells and soluble epoxide hydrolase inhibition (IC50 13.9 μM) [2]. Additionally, minumicrolin exhibits mild butyrylcholinesterase inhibition, a property not consistently shared across other 8-substituted analogs [3]. Generic substitution without stereochemical and functional verification compromises experimental reproducibility and invalidates comparative studies.

Quantitative Evidence Guide for Minumicrolin (CAS 88546-96-7) Procurement and Research Selection


Plant Growth Inhibition: Minumicrolin Demonstrates High Activity in Rice Seedling Assay

In a comparative screen of coumarin-related compounds from Rutaceous plants, Minumicrolin (6) was identified as highly active against the 2nd leaf sheath elongation of rice seedlings [1]. The study evaluated five 7-methoxycoumarins and one 5,7-dimethoxycoumarin from Murraya paniculata; Minumicrolin was among the most potent plant growth inhibitors in the panel, while other tested coumarins including murrangatin did not exhibit equivalent growth inhibition in this system [1].

Plant Biology Agriculture Natural Product Bioactivity

EBV-EA Activation Inhibition: Comparable Potency to Murrangatin with High Cell Viability

In a primary screening of twenty-nine 8-substituted 7-methoxycoumarins, both Minumicrolin (10) and murrangatin (7) significantly inhibited Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA in Raji cells, while preserving high cell viability [1]. The study demonstrated that the presence of the 8-substituted isoprenoid moiety is essential for anti-tumor-promoting activity, with both diastereomers exhibiting comparable inhibitory effects [1].

Virology Cancer Research Anti-Tumor Promotion

Cytotoxicity Profile: Selective Activity Against KKU-100 Cholangiocarcinoma Cells

Minumicrolin (9) exhibited cytotoxicity against the cholangiocarcinoma cell line KKU-100 in a panel of C-7 oxygenated coumarins isolated from Micromelum minutum fruits [1]. In the same study, compounds 2 and 4-9 (including murrangatin (8) and minumicrolin (9)) demonstrated activity against this cell line, though no quantitative IC50 values were reported [1]. NCATS Inxight database lists an IC50 of 380.0 μM for Minumicrolin against a primary target, though the specific target identity is not disclosed [2].

Oncology Cytotoxicity Natural Product Screening

Butyrylcholinesterase Inhibition: Mild Activity Distinct from Other Analogs

In the isolation and characterization study of new coumarins from Murraya paniculata, Minumicrolin (3) demonstrated mild butyrylcholinesterase inhibition activity [1]. This property was not reported for the co-isolated compounds murrangatin (4), meranzin hydrate (5), or hainanmurpanin (6) within the same publication, suggesting functional divergence within the structural class [1].

Enzymology Neurochemistry Cholinesterase Inhibition

Stereochemical Identity: Erythro Configuration Distinguishes from Murrangatin (Threo)

The relative configurations originally reported for the α-glycol moieties in murrangatin (erythro) and minumicrolin (threo) were revised based on NOE experiments performed on their respective acetonides, establishing murrangatin as threo and minumicrolin as erythro [1]. Minumicrolin possesses defined absolute stereocenters at C-1' and C-2' (1R,2S configuration) [2].

Stereochemistry Natural Product Chemistry Structure-Activity Relationship

Target Engagement: Putative Activity with IC50 380 µM (Unspecified Target)

The NCATS Inxight database reports a primary target pharmacology IC50 value of 380.0 μM for Minumicrolin [1]. While the specific molecular target is not disclosed in the database record, this value provides a benchmark quantitative potency metric for this compound that can guide dose-ranging studies and target deconvolution efforts.

Pharmacology Target Identification In Vitro Assay

Recommended Research and Industrial Application Scenarios for Minumicrolin (CAS 88546-96-7)


Plant Growth Regulation Studies in Rice Model Systems

Minumicrolin is directly applicable to plant biology and agricultural research requiring a validated plant growth inhibitor. The compound has been demonstrated to be highly active against 2nd leaf sheath elongation in rice seedlings [1], making it a suitable positive control or experimental agent for studies investigating coumarin-based allelochemicals, natural herbicide development, or rice seedling growth physiology. Researchers should prioritize Minumicrolin over other 7-methoxycoumarins that lack documented plant growth inhibitory activity in this system.

Epstein-Barr Virus (EBV) Anti-Tumor Promotion Research

Minumicrolin is appropriate for cancer chemoprevention studies focused on EBV-associated malignancies. The compound significantly inhibits TPA-induced EBV early antigen activation in Raji cells while preserving high cell viability, with activity comparable to its diastereomer murrangatin [2]. This application scenario is particularly relevant for laboratories investigating natural product inhibitors of viral lytic reactivation or evaluating anti-tumor-promoting mechanisms in the EBV latent-to-lytic switch model.

Cholinesterase Structure-Activity Relationship (SAR) Studies

Minumicrolin demonstrates mild butyrylcholinesterase inhibition, a property not shared by all structurally related 8-substituted 7-methoxycoumarins [3]. This functional divergence makes Minumicrolin a valuable comparator compound for SAR campaigns exploring the structural determinants of coumarin-cholinesterase interactions. Researchers comparing the activity of murrangatin, murralongin, and other analogs should include Minumicrolin as a stereochemically distinct control to dissect the contribution of α-glycol configuration to enzyme inhibition.

Cholangiocarcinoma Cell Line (KKU-100) Cytotoxicity Screening

Minumicrolin has been shown to exhibit cytotoxicity against the KKU-100 cholangiocarcinoma cell line in multiple phytochemical studies [4][5]. While precise IC50 values for this specific cell line are not yet published, the compound's consistent detection across independent isolation efforts supports its utility as a reference compound in preliminary cytotoxicity screening panels for biliary tract cancer research. Laboratories developing cholangiocarcinoma cell-based assays may consider Minumicrolin as a natural product standard for assay validation and inter-study normalization.

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